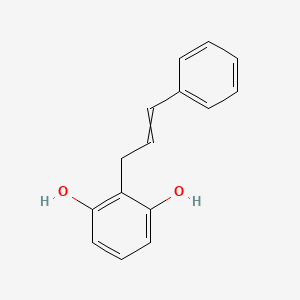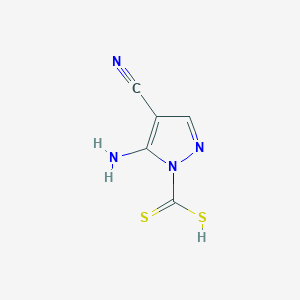![molecular formula C24H26O6 B14201004 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol CAS No. 845513-43-1](/img/structure/B14201004.png)
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is an organic compound with a complex structure that includes multiple methoxyphenoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenoxy groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Shares similar methoxyphenoxy groups but differs in the overall structure and functional groups.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): Another compound with methoxyphenyl groups but with different chemical properties and applications.
Uniqueness
4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol is unique due to its specific arrangement of methoxyphenoxy groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
845513-43-1 |
|---|---|
Fórmula molecular |
C24H26O6 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
4-[1,2-bis(2-methoxyphenoxy)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26O6/c1-16(29-21-11-7-5-9-19(21)26-2)24(17-13-14-18(25)23(15-17)28-4)30-22-12-8-6-10-20(22)27-3/h5-16,24-25H,1-4H3 |
Clave InChI |
BZXZPEZVSAKTML-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)O)OC)OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
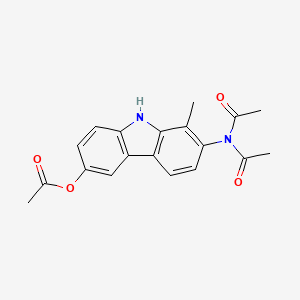
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)

![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
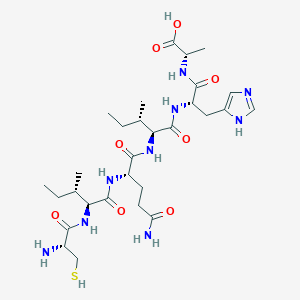
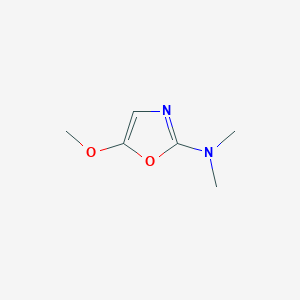
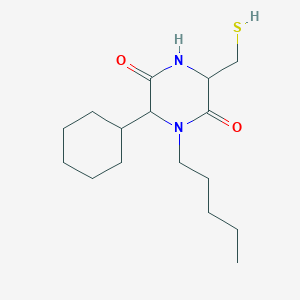
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
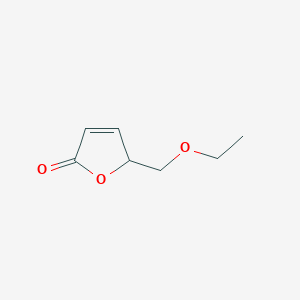
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
